Organoleptic Profile Divergence: Ethyl vs. Methyl Ester of 2-Hydroxy-3-methylpentanoic Acid
In a direct comparative evaluation by a perfumery panel within a single study (Snowden et al., 2005), diastereomeric mixtures of ethyl 2-hydroxy-3-methylpentanoate (compounds 13/14) were described as 'camphoraceous, earthy, fruity,' while the corresponding methyl esters (compounds 15/16) were characterized as 'walnut, cacao, carob bean' . This represents a fundamental organoleptic shift from a fruity-earthy profile to a gourmand-bean profile driven solely by the change in ester alkyl group.
| Evidence Dimension | Organoleptic odor descriptor profile |
|---|---|
| Target Compound Data | Camphoraceous, earthy, fruity |
| Comparator Or Baseline | Methyl 2-hydroxy-3-methylpentanoate (CAS 41654-19-7): walnut, cacao, carob bean |
| Quantified Difference | Qualitative categorical difference in primary odor character (no numeric threshold data available in this study) |
| Conditions | Perfumery panel evaluation; racemic diastereomeric mixtures; neat compound assessment as reported in Snowden et al., Flavour Fragr. J. 20(4), 2005 |
Why This Matters
Flavorists and perfumers cannot replace the ethyl ester with the methyl ester without fundamentally altering the sensory target of the formulation—substitution destroys the intended fruity, camphoraceous signature.
- [1] Snowden, R. L., Grenno, R., & Vial, C. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Flavour and Fragrance Journal, 20(4), 372–380. DOI: 10.1002/ffj.1510. View Source
